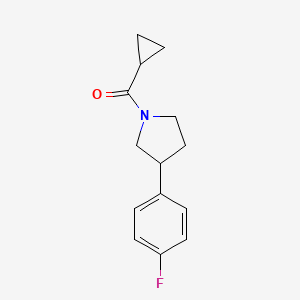

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine

Description

Properties

IUPAC Name |

cyclopropyl-[3-(4-fluorophenyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO/c15-13-5-3-10(4-6-13)12-7-8-16(9-12)14(17)11-1-2-11/h3-6,11-12H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNENENABMSRJTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorophenylacetonitrile with cyclopropanecarbonyl chloride in the presence of a base to form the intermediate, which is then cyclized to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for scale, yield, and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences in Substituents and Planarity

- Cyclopropanecarbonyl vs. Other Acyl Groups: The cyclopropanecarbonyl group in the target compound may impose greater steric hindrance compared to simpler acyl groups (e.g., acetyl). This could reduce planarity, as seen in metalloporphyrins with 4-fluorophenyl groups, where steric repulsion induces nonplanar geometries .

- 4-Fluorophenyl Orientation : In isostructural analogs like compounds 4 and 5 (), one 4-fluorophenyl group is perpendicular to the molecular plane, disrupting conjugation . This contrasts with naphtho-annulated porphyrins lacking 4-fluorophenyl groups, which retain planar geometries .

- Heterocyclic Cores : Compounds such as 95c () incorporate acrylonitrile or thiazole rings, while the target compound’s pyrrolidine core offers distinct hydrogen-bonding and torsional flexibility .

Methods and Yields

- Crystallization Solvents : Analogs like compounds 4 and 5 () crystallize from dimethylformamide (DMF), yielding triclinic structures with two independent molecules per asymmetric unit . The target compound’s synthesis might require similar polar aprotic solvents.

- Catalytic Strategies : describes using DMA and [1.1.1]propellane for bicyclopentane-pyrrolidine hybrids, suggesting that strained hydrocarbons could be leveraged for cyclopropane-containing analogs .

Pyrrolidine Derivatives in Drug Discovery

- Anticancer Activity : Compound 95c ((4-fluorophenyl)-acrylonitrile) exhibits moderate activity against MCF-7 cells (IC50 = 49.78 μM), comparable to doxorubicin . The target compound’s cyclopropanecarbonyl group may enhance metabolic stability or target affinity.

- Potency Loss with Stereochemical Changes : Replacing pyrrolidine with D-proline in compound 31 () reduces potency 9-fold, underscoring the importance of pyrrolidine’s stereochemistry .

Physical and Electronic Properties

Crystallographic and Spectroscopic Data

- Nonplanar Conformations: Steric interactions in 4-fluorophenyl-containing compounds (e.g., ligand 1NF in ) lead to distorted geometries, validated by single-crystal diffraction .

- Spectroscopic Signatures : Analogs like methyl 2-((4-fluorophenyl)thio)-3-(pyrrolidin-1-yl)acrylate () show distinct HRMS and NMR profiles, which could guide characterization of the target compound .

Data Tables

Table 2: Crystallographic Data for Selected Analogs

Biological Activity

1-Cyclopropanecarbonyl-3-(4-fluorophenyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a cyclopropanecarbonyl group and a 4-fluorophenyl group. This unique configuration contributes to its distinct biological properties. The synthesis generally involves the reaction of 4-fluorophenylacetonitrile with cyclopropanecarbonyl chloride under basic conditions, leading to the formation of the target compound through cyclization processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, which can alter physiological processes. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which can lead to altered metabolic pathways.

- Receptor Binding : It may bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and anxiety.

Antiviral Activity

Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit antiviral properties. For instance, research has highlighted the effectiveness of certain pyrrolidine compounds against dengue virus (DENV) by targeting host kinases essential for viral replication .

Anticancer Potential

This compound has also been evaluated for its anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .

Case Studies

- Dengue Virus Inhibition : A study demonstrated that pyrrolidine derivatives could inhibit DENV replication in human primary monocyte-derived dendritic cells (MDDCs), showcasing their potential as broad-spectrum antivirals .

- Anticancer Efficacy : Another investigation revealed that this compound could significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for therapeutic development .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other pyrrolidine derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)pyrrolidine | Lacks cyclopropanecarbonyl group | Moderate receptor activity |

| Pyrrolidine-2,5-dione | Different substituents | Limited enzyme inhibition |

The presence of both the cyclopropanecarbonyl and 4-fluorophenyl groups in this compound enhances its biological activities compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.